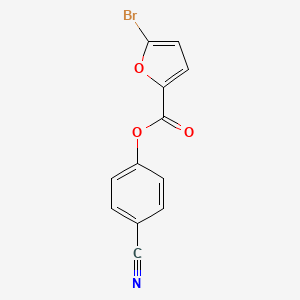

4-Cyanophenyl 5-bromofuran-2-carboxylate

Description

4-Cyanophenyl 5-bromofuran-2-carboxylate is a brominated furan derivative featuring a cyano-substituted phenyl ester group. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between methyl 5-bromofuran-2-carboxylate and 4-cyanophenylboronic acid, followed by hydrolysis and esterification steps .

Properties

IUPAC Name |

(4-cyanophenyl) 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrNO3/c13-11-6-5-10(17-11)12(15)16-9-3-1-8(7-14)2-4-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPNKPWACVRTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Esterification: The brominated product is then esterified using an alcohol, typically methanol, in the presence of an acid catalyst like sulfuric acid to form methyl 5-bromofuran-2-carboxylate.

Nitrile Substitution: The final step involves the substitution of the ester group with a cyanophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).

Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: 4-Cyanophenyl 5-substituted furan-2-carboxylates.

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 4-Aminophenyl 5-bromofuran-2-carboxylate.

Scientific Research Applications

4-Cyanophenyl 5-bromofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

Industrial Chemistry: It is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 5-bromofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or interacting with specific molecular targets such as DNA or proteins. The presence of the cyanophenyl and bromofuran moieties allows for versatile interactions with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. For example:

- 4-Cyanophenyl vs. 3-Cyanophenyl: In HIV-1 RNase H/IN inhibitors, replacing the 4-cyanophenyl group (compound 83) with a 3-cyanophenyl moiety (compound 80) reduced dual inhibitory activity (IC50 values increased from 1.18 µM to less potent levels), highlighting the critical role of the para-substitution pattern in maintaining balanced enzyme inhibition .

- 4-Cyanophenyl vs. 5-Pyrimidyl: Meta-substituted analogs with 5-pyrimidyl groups (compound 81) demonstrated enhanced selectivity for RNase H over integrase (IN), whereas para-cyanophenyl derivatives showed balanced dual activity, suggesting substituent-dependent target specificity .

Ester Group Modifications

Variations in the ester group alter molecular weight, solubility, and metabolic stability:

- Methyl 5-Bromofuran-2-Carboxylate (CAS 2527-99-3): A precursor to the target compound, this methyl ester has a lower molecular weight (205.01 g/mol) and higher lipophilicity (mp: 62–65°C) compared to the phenyl ester derivative .

- Ethyl 5-Bromofuran-2-Carboxylate (CAS 6132-37-2): The ethyl ester variant has a molecular weight of 219.04 g/mol and slightly increased steric bulk, which may reduce enzymatic hydrolysis rates compared to methyl or phenyl esters .

Bromine Position and Furan Core Modifications

- 5-Bromo-N-(4-Bromophenyl)Furan-2-Carboxamide (CAS 58472-54-1): Replacing the ester with an amide group introduces hydrogen-bonding capacity (2 H-bond donors), increasing polarity (topological polar surface area: 64.5 Ų) but reducing metabolic stability .

- 5-(4-Bromophenyl)Furan-2-Carbaldehyde (CAS 20005-42-9): The aldehyde group at the furan-2-position enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to carboxylate esters .

Data Tables

Table 1: Physicochemical Properties of Selected Brominated Furan Derivatives

Key Research Findings

- Synthetic Flexibility : The Suzuki-Miyaura coupling methodology enables efficient diversification of the furan core, allowing for rapid generation of analogs with varying electronic and steric profiles .

- Bioactivity Trends: Para-substituted cyanophenyl groups optimize dual enzyme inhibition (e.g., HIV-1 RNase H and IN), while meta-substitutions or heteroaryl groups enhance selectivity but reduce potency .

- Safety Considerations: While specific data for this compound are unavailable, structurally related esters (e.g., 4-cyanophenyl 4-heptylbenzoate) exhibit acute oral toxicity (Category 4) and respiratory irritation hazards, warranting cautious handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.